molecular formula C11H14N2O5 B2682071 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester CAS No. 1325723-97-4

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester

Cat. No.: B2682071
CAS No.: 1325723-97-4
M. Wt: 254.242
InChI Key: ZNJGNOVFPXLVJN-UHFFFAOYSA-N
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Description

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester is an organic compound with a complex structure that includes a nitro group, an ester group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by the substitution of the nitro group with an amino group through a nucleophilic aromatic substitution reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides and strong bases are typically employed.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxy-ethylamino)-benzoic acid methyl ester: Lacks the nitro group.

    3-Nitro-benzoic acid methyl ester: Lacks the amino and 2-methoxy-ethyl groups.

    4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid: Lacks the ester group.

Uniqueness

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester is unique due to the presence of both the nitro and amino groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

methyl 4-(2-methoxyethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-17-6-5-12-9-4-3-8(11(14)18-2)7-10(9)13(15)16/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGNOVFPXLVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester (960.0 mg) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (1.0 g) and 2-methoxy-ethylamine (413.0 mg) in DMF (10.0 mL). The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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